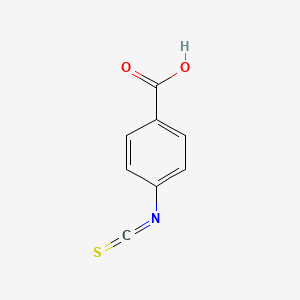
4-Isothiocyanatobenzoic acid
Cat. No. B1196029
Key on ui cas rn:
2131-62-6
M. Wt: 179.2 g/mol
InChI Key: RBEFRYQKJYMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367857B2
Procedure details


Carbon disulfide (0.66 mL, 11 mmol) was added to a mixture comprising 4-aminobenzoic acid (0.50 g, 3.6 mmol), tetrahydrofuran (2.5 mL), water (2.5 mL) and triethylamine (1.3 mL, 9.1 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (2.5 mL) solution of iodine (1.0 g, 4.0 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (3.6 mL) and sodium sulfite (91 mg, 0.72 mmol) were added and stirred. Then, ethyl acetate (15 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (5 mL) and hexane (5 mL) were added and thoroughly mixed, and then, the insoluble matter was collected by filtration to obtain 4-isothiocyanatobenzoic acid as a colorless solid (0.65 g, yield: 100%, HPLC purity: 92%, HPLC retention time: 3.7 min). LC-MS ES-178 (retention time: 4.0 min, condition 1).










Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.C(N(CC)CC)C.II.Cl.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.O1CCCC1.O>[N:4]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=[C:1]=[S:3] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
91 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the obtained reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at 0° C. for further two hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, ethyl acetate (5 mL) and hexane (5 mL) were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thoroughly mixed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble matter was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=S)C1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
